2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, which is further connected to a piperidine ring bearing a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Introduction of the Pyridin-3-ylmethyl Group: The piperidine intermediate is then reacted with a pyridin-3-ylmethyl halide in the presence of a base to form the desired substituted piperidine.
Formation of the Pyrazine Ring: The final step involves the reaction of the substituted piperidine with a suitable pyrazine precursor, such as 2-chloropyrazine, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Scientific Research Applications
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine
- 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
- 2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrazine
Uniqueness
2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group at the piperidine ring and the methoxy group at the pyrazine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-15(10-17-5-1)12-20-8-3-14(4-9-20)13-21-16-11-18-6-7-19-16/h1-2,5-7,10-11,14H,3-4,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCJEWOBDXNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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